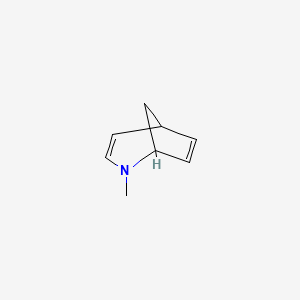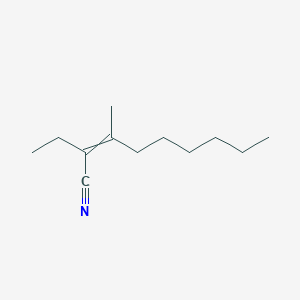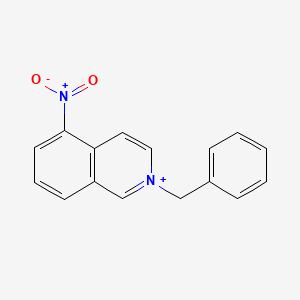![molecular formula C13H17Br2NO B14643248 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol CAS No. 52702-75-7](/img/structure/B14643248.png)
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol is an organic compound characterized by the presence of bromine atoms and a cyclohexylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of a cyclohexylamino group. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The cyclohexylamino group can be introduced through nucleophilic substitution reactions, where the brominated phenol is reacted with cyclohexylamine under suitable conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Debrominated phenols.
Substitution: Phenolic derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclohexylamino group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(4-chlorophenylimino)methyl]phenol
- 2,4-Dibromo-6-[(2,4-dimethylphenylimino)methyl]phenol
- 2,4-Dibromo-6-[(3-methoxyphenylimino)methyl]phenol
Uniqueness
2,4-Dibromo-6-[(cyclohexylamino)methyl]phenol is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
52702-75-7 |
|---|---|
Molecular Formula |
C13H17Br2NO |
Molecular Weight |
363.09 g/mol |
IUPAC Name |
2,4-dibromo-6-[(cyclohexylamino)methyl]phenol |
InChI |
InChI=1S/C13H17Br2NO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h6-7,11,16-17H,1-5,8H2 |
InChI Key |
GQCQBHIXPZFKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



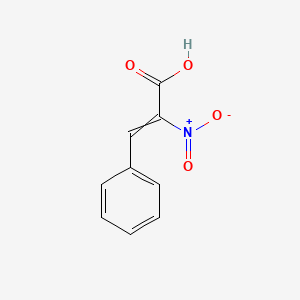

![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)

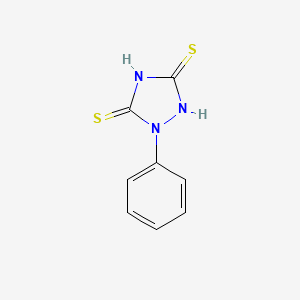
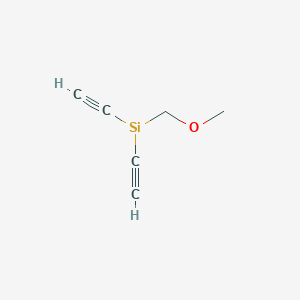
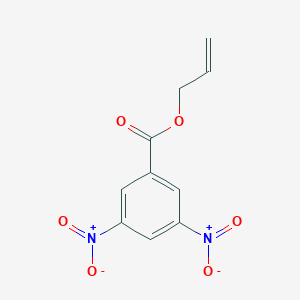

![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)
